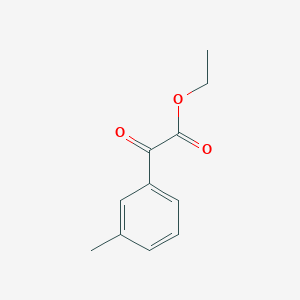

Ethyl 3-methylbenzoylformate

Description

Overview of α-Keto Ester Chemical Properties and Reactivity

These compounds are known to participate in a variety of chemical transformations. For instance, they can undergo reduction to form α-hydroxy esters or oxidation. They are also key substrates in various cycloaddition reactions and can be used in photochemical reactions. researchgate.net The reactivity of β,γ-unsaturated α-ketoesters is particularly rich, involving the carbon-carbon double bond, the carbonyl group, or the entire conjugated system in reactions like 1,4-additions and 1,2-additions. nih.gov

Importance of α-Keto Esters as Synthetic Intermediates

The versatile reactivity of α-keto esters makes them crucial building blocks in the synthesis of more complex molecules. researchgate.netmdpi.com They serve as precursors to a wide array of valuable compounds, including natural products, pharmaceuticals, and agrochemicals. mdpi.com Their ability to undergo various transformations allows for the construction of intricate molecular architectures. For example, they are used in the total synthesis of natural products where their electrophilic keto group is a key reactive site. beilstein-journals.orgresearchgate.net The resulting chiral ketoester compounds and tertiary alcohols from reactions of α-keto esters are versatile chiral building blocks in organic synthesis. nih.gov

The synthesis of α-keto esters themselves can be achieved through several methods, including the Friedel–Crafts acylation of arenes with oxalyl chloride derivatives, oxidation of corresponding α-hydroxy esters, and from terminal alkynes. mdpi.comresearchgate.net

Specific Context of Ethyl 3-methylbenzoylformate within α-Keto Ester Chemistry

This compound is a specific example of an aryl α-keto ester. Its structure consists of a benzoylformate core with a methyl group at the meta-position of the benzene (B151609) ring. This substitution pattern influences its electronic properties and, consequently, its reactivity in the aforementioned reactions. Research on related compounds, such as ethyl benzoylformate, has shown their utility in various synthetic applications, including the preparation of heterocyclic compounds and as substrates in asymmetric hydrogenation. sigmaaldrich.comchemicalbook.com The presence of the methyl group in this compound can be expected to subtly alter its reactivity compared to the unsubstituted parent compound, a factor that is of interest in synthetic methodology development. For instance, in the context of photochemical reactions, substituents on the aryl ring can influence the behavior of the excited state and the subsequent reaction pathways.

While specific, detailed research findings exclusively on this compound are not extensively documented in the provided search results, its chemical nature places it firmly within the versatile and synthetically important class of α-keto esters. Its behavior can be largely inferred from the well-established chemistry of its parent compound, ethyl benzoylformate, and other substituted aryl α-keto esters. For example, the reduction of ethyl benzoylformate has been studied, suggesting that this compound would undergo similar transformations to yield the corresponding (R)- or (S)-hydroxy esters. researchgate.net

Interactive Data Table: Properties of Related α-Keto Esters

The following table provides data on compounds structurally related to this compound, illustrating the impact of different substituents on their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| Ethyl benzoylformate | C₁₀H₁₀O₃ | 178.18 | None |

| Methyl benzoylformate | C₉H₈O₃ | 164.16 | Methyl ester |

| Ethyl 4-methyl-3-n-propoxybenzoylformate | C₁₅H₂₀O₅ | 280.31 | 4-methyl, 3-n-propoxy |

| Ethyl 3-methoxy-4-methylbenzoylformate | C₁₃H₁₆O₅ | 252.26 | 3-methoxy, 4-methyl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQWCKUWIRNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374535 | |

| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-68-6 | |

| Record name | Ethyl 3-methylbenzoylformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Methylbenzoylformate

Classical Synthesis Routes

Classical methods for the synthesis of Ethyl 3-methylbenzoylformate rely on well-established organic reactions. These routes often involve multiple steps, starting from readily available precursors.

Esterification is a common method for the synthesis of this compound, typically involving the reaction of the corresponding carboxylic acid, 3-methylbenzoylformic acid, with ethanol (B145695).

The most direct route involves the esterification of 3-methylbenzoylformic acid with ethanol, usually in the presence of an acid catalyst. The precursor, 3-methylbenzoylformic acid, can be prepared through methods such as the oxidation of 3-methylacetophenone. Once the acid is obtained, a standard Fischer esterification can be performed.

The reaction involves heating a mixture of 3-methylbenzoylformic acid and an excess of ethanol with a catalytic amount of a strong acid like sulfuric acid. The equilibrium is driven towards the product side by removing the water formed during the reaction.

Reaction Scheme:

Step 1: Synthesis of 3-methylbenzoylformic acid (example via oxidation)

3-methylacetophenone + Oxidizing Agent → 3-methylbenzoylformic acid

Step 2: Esterification

3-methylbenzoylformic acid + Ethanol (in presence of H₂SO₄) → this compound + Water

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-methylbenzoylformic acid | Ethanol | Sulfuric Acid | This compound |

An alternative pathway to this compound begins with 3-methylmandelic acid. This approach involves the oxidation of the secondary alcohol group in 3-methylmandelic acid to a ketone, yielding 3-methylbenzoylformic acid, which is then esterified in situ or in a subsequent step. ontosight.ai 3-methylmandelic acid itself can be synthesized from 3-methylbenzaldehyde (B113406) through a cyanohydrin reaction followed by hydrolysis. ontosight.airsc.orgwikipedia.org

The oxidation of 3-methylmandelic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) in an alkaline solution. Following oxidation, the resulting 3-methylbenzoylformic acid is converted to its ethyl ester.

Reaction Scheme:

Step 1: Synthesis of 3-methylmandelic acid

3-methylbenzaldehyde + HCN → 3-methylmandelonitrile

3-methylmandelonitrile + H₂O/H⁺ → 3-methylmandelic acid

Step 2: Oxidation and Esterification

3-methylmandelic acid + Oxidizing Agent → 3-methylbenzoylformic acid

3-methylbenzoylformic acid + Ethanol → this compound

| Precursor | Key Intermediate | Final Product |

| 3-methylmandelic acid | 3-methylbenzoylformic acid | This compound |

Friedel-Crafts acylation provides a direct route to introduce the benzoylformate moiety onto an aromatic ring. nih.gov For the synthesis of this compound, toluene (B28343) can be acylated with a suitable electrophile like ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchim.itwikipedia.org

The reaction typically yields a mixture of ortho, meta, and para isomers due to the directing effect of the methyl group on the toluene ring. The 3-methyl (meta) isomer is one of the products formed. The reaction is generally carried out at low temperatures to control the reactivity and selectivity. libretexts.org Separation of the desired meta isomer from the product mixture is necessary.

Reaction Scheme:

Toluene + Ethyl oxalyl chloride (in presence of AlCl₃) → Mixture of Ethyl methylbenzoylformates (including the 3-methyl isomer) + HCl

| Aromatic Substrate | Acylating Agent | Catalyst | Product Mixture |

| Toluene | Ethyl oxalyl chloride | AlCl₃ | Ethyl 2-methylbenzoylformate, this compound, Ethyl 4-methylbenzoylformate |

The oxidation of the methyl group of an aryl-methylketone is a common strategy for preparing α-keto acids. In this case, 3-methylacetophenone can be oxidized using selenium dioxide (SeO₂) to yield 3-methylphenylglyoxal, which can then be further oxidized and esterified to give this compound. nih.govacs.orgsggscollegepatnacity.ac.in

The reaction with selenium dioxide is typically carried out in a solvent like dioxane or pyridine, often with heating. chemsynthesis.comgoogle.com The resulting glyoxal (B1671930) can be converted to the final ester through various methods. This method is advantageous as it starts from a readily available ketone.

Reaction Scheme:

3-methylacetophenone + SeO₂ → 3-methylphenylglyoxal

3-methylphenylglyoxal → this compound (via oxidation/esterification)

| Starting Material | Oxidizing Agent | Key Intermediate |

| 3-methylacetophenone | Selenium dioxide | 3-methylphenylglyoxal |

A study on the oxidation of 3-methylacetophenone with SeO₂ in the presence of trifluoroacetic acid has been reported, yielding a product derived from the initially formed glyoxal. nih.gov

| Reactant | Reagent | Solvent/Acid | Yield of derivative |

| 3-methylacetophenone | SeO₂ | Trifluoroacetic Acid (TFA) | 62% |

Esterification Reactions

Advanced Synthetic Strategies

Modern synthetic chemistry offers more efficient and selective methods for the preparation of α-keto esters like this compound. These strategies often employ transition metal catalysts or novel reaction conditions to improve yields and reduce waste.

One such advanced strategy is the rhodium-catalyzed arylation of ethyl glyoxylate (B1226380). rsc.org This method would involve the cross-coupling of 3-methylphenylboronic acid with ethyl glyoxylate using a rhodium catalyst, often in the presence of a specific ligand. This approach offers high selectivity and proceeds under mild conditions.

Another innovative approach is the use of solvent-free reaction conditions. For instance, a solvent-free Friedel-Crafts reaction between an arene and ethyl oxalyl chloride using anhydrous aluminum chloride as a catalyst can be performed by grinding the reactants together. google.com This method simplifies the work-up procedure, reduces the consumption of organic solvents, and can lead to high yields of the desired ethyl aryl glyoxylate. google.com

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of α-keto esters.

Palladium-catalyzed reactions have shown considerable promise. For instance, the bicarbonylation of aryl halides using a palladium catalyst in the presence of an alcohol represents a direct route to α-keto acid esters. mdpi.com Another approach involves the palladium-catalyzed β-arylation of α-keto esters, which allows for the formation of a carbon-carbon bond at the α-position of the keto ester. nih.govacs.org This method is notable for its ability to generate a wide array of β-aryl α-keto esters from readily available starting materials. nih.gov A specific catalyst system using Pd2(dba)3 and PtBu3 has been successfully applied to the coupling of α-keto ester enolates with aryl bromides, providing access to a variety of β-stereogenic α-keto esters. nih.govacs.orgresearchgate.net This reaction tolerates a range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. nih.gov Furthermore, the use of the air-stable ligand precursor PtBu3·HBF4 allows the reaction to be performed without the need for a glovebox, enhancing its practical utility. nih.govacs.orgresearchgate.net

The Heck reaction, another palladium-catalyzed process, has been optimized for the synthesis of α-benzyl-β-keto esters from aryl bromides. organic-chemistry.org Key to this optimization was the systematic screening of catalysts, bases, additives, and solvents, which identified Pd(dbpf)Cl2 as a highly effective catalyst in dimethylformamide (DMF) with N-methyldicyclohexylamine as the base and tetrabutylammonium (B224687) chloride (TBAC) as an additive. organic-chemistry.org

Beyond palladium, other metal catalysts have been explored. A hydrotalcite-supported bimetallic catalyst (CuMn/HT) has been developed for the aerobic oxidative esterification of α-hydroxy ketones with alcohols, using molecular oxygen as a green oxidant. acs.org This heterogeneous catalyst demonstrates high activity and can be recycled multiple times without a significant loss of performance. acs.org The reaction proceeds through a tandem oxidation process and does not require any additives or ligands. acs.org

Solid acid catalysts, such as TiO2/SO42–, have also been employed for the esterification of benzoylformic acid with methanol (B129727) to produce methyl benzoylformate, a related compound. google.com This method offers high selectivity and utilizes a solid acid catalyst that can be easily separated from the reaction mixture. google.com

Table 1: Comparison of Catalytic Synthesis Approaches

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Pd2(dba)3 / PtBu3 | α-keto ester enolates, aryl bromides | Access to β-stereogenic α-keto esters; tolerant of diverse functional groups. nih.govacs.org |

| Pd(dbpf)Cl2 / TBAC | Aryl bromides, Baylis-Hillman adducts | Optimized Heck reaction for α-benzyl-β-keto esters. organic-chemistry.org |

| CuMn/HT | α-hydroxy ketones, alcohols | Heterogeneous catalysis with O2 as a green oxidant; recyclable catalyst. acs.org |

| TiO2/SO42– | Benzoylformic acid, methanol | High selectivity using a solid acid catalyst. google.com |

Novel Reagent Applications in this compound Synthesis

The development of novel reagents and reaction conditions has expanded the toolbox for synthesizing α-keto esters. One notable advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs can mediate the oxidative esterification of aldehydes to esters in the presence of an oxidant like manganese(IV) oxide under mild conditions. organic-chemistry.org This method preserves stereochemical integrity and is compatible with a broad range of aldehydes and alcohols. organic-chemistry.org

Another innovative approach involves the direct asymmetric aldol (B89426) reaction between ketones and ethyl phenylglyoxylate, catalyzed by L-proline. sumitomo-chem.co.jp This reaction allows for the construction of a tetrasubstituted carbon center with excellent diastereoselectivity and enantioselectivity. sumitomo-chem.co.jp

The use of specific chlorinating or brominating agents in the presence of a catalyst like 4-methyl-2,6-di-tert-butyl phenol (B47542) has been described for the synthesis of methyl benzoylformate from 2,2-dimethoxyacetophenone. patsnap.com This process involves a chlorination or bromination step followed by the elimination of a haloalkane. patsnap.com

Furthermore, the application of silylated P(III) reagents is being explored for the synthesis of relevant phosphonylated molecules, indicating a continuous search for new reactive species in organic synthesis. acs.org

Table 2: Application of Novel Reagents in α-Keto Ester Synthesis

| Reagent/Catalyst | Reaction Type | Substrates | Key Outcome |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) / MnO2 | Oxidative Esterification | Aldehydes, Alcohols | Mild conditions, preservation of stereochemistry. organic-chemistry.org |

| L-proline | Asymmetric Aldol Reaction | Ketones, Ethyl phenylglyoxylate | High diastereo- and enantioselectivity. sumitomo-chem.co.jp |

| Halogenating agent / 4-methyl-2,6-di-tert-butyl phenol | Halogenation/Elimination | 2,2-dimethoxyacetophenone | Synthesis of methyl benzoylformate. patsnap.com |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. scribd.com For the synthesis of benzoylformate derivatives, several eco-friendly strategies have been developed.

One significant green approach is the use of hydrogen peroxide (H2O2) as an oxidant, which produces only water as a byproduct. asianpubs.org The HBr/H2O2 system has been shown to be a highly efficient and green catalytic system for the selective oxidation of styrene (B11656) to benzoylformic acid in water as the solvent. asianpubs.orgasianpubs.org This method avoids the use of toxic and expensive reagents. asianpubs.org The subsequent esterification can also be performed using green catalysts like TiO2/SO42–. asianpubs.org

The use of microwave-assisted organic synthesis represents another green technology. ajrconline.org Microwave heating can dramatically reduce reaction times, improve yields, and minimize the use of solvents compared to conventional heating methods. ajrconline.org This technique is considered an important tool for developing more environmentally friendly synthetic processes. ajrconline.org

Furthermore, the development of heterogeneous catalysts, such as the previously mentioned CuMn/HT, aligns with green chemistry principles. acs.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst consumption. acs.org The use of ZnO nanoparticles synthesized in an ionic liquid as a recyclable catalyst for the transesterification of α-keto esters also represents a green alternative. researchgate.net

The exploration of solvent-free or "on-water" reactions is another avenue for greener synthesis. The Paternò–Büchi reaction, a photocycloaddition of ketones and aldehydes to olefins, has been successfully carried out in the presence of zeolites, minimizing the need for organic solvents. scribd.com

Table 3: Green Chemistry Approaches in Benzoylformate Synthesis

| Green Approach | Key Feature | Example Application |

|---|---|---|

| Use of Green Oxidants | H2O2 as an oxidant, producing water as a byproduct. | Oxidation of styrene to benzoylformic acid using HBr/H2O2. asianpubs.orgasianpubs.org |

| Microwave-Assisted Synthesis | Reduced reaction times and solvent usage. | General approach for accelerating organic reactions. ajrconline.org |

| Heterogeneous Catalysis | Recyclable catalysts, reduced waste. | CuMn/HT catalyzed oxidative esterification. acs.org |

| Use of Ionic Liquids/Zeolites | Alternative reaction media to reduce volatile organic solvents. | ZnO nanoparticle synthesis in ionic liquids; Paternò–Büchi reaction with zeolites. scribd.comresearchgate.net |

Reaction Mechanisms and Pathways of Ethyl 3 Methylbenzoylformate

Unimolecular Thermal Decomposition Mechanisms

The thermal decomposition of α-ketoesters in the gas phase is a key area of research for understanding reaction kinetics and molecular stability at elevated temperatures. While specific studies on Ethyl 3-methylbenzoylformate are not prevalent, extensive research on its close analog, methyl benzoylformate, provides a robust model for its decomposition pathway. The reaction is found to be a homogeneous, unimolecular process that adheres to a first-order rate law. researchgate.netusfq.edu.eccedia.edu.ec

The kinetics of the gas-phase thermal decomposition of methyl benzoylformate have been determined over a temperature range of 440–481 °C. researchgate.netusfq.edu.ec The process is a clean, unimolecular elimination reaction yielding methyl benzoate and carbon monoxide. The temperature dependence of the rate coefficient is described by the Arrhenius equation, providing key parameters that govern the reaction rate.

Theoretical calculations are in strong agreement with experimental values, supporting the proposed mechanism and kinetic parameters. researchgate.netusfq.edu.eccedia.edu.ec

Arrhenius Parameters for the Thermal Decomposition of Methyl Benzoylformate

| Parameter | Experimental Value |

|---|---|

| log₁₀(A/s⁻¹) | 13.56 ± 0.31 |

| Activation Energy (Eₐ) | 232.6 ± 4.4 kJ/mol |

Data derived from studies on the thermal decomposition of methyl benzoylformate, a close analog of this compound. researchgate.netusfq.edu.eccedia.edu.ec

Theoretical and experimental evidence suggests that the thermal decomposition of methyl benzoylformate does not proceed through a radical chain mechanism but rather via a concerted, non-synchronous transition state. researchgate.netusfq.edu.ec This pathway involves a semi-polar, three-membered cyclic transition state. researchgate.netcedia.edu.ec

In this proposed mechanism, the breaking of the C-C bond between the carbonyl groups and the formation of the new C-O bond in the ester product occur in a concerted fashion. usfq.edu.ec Computational models indicate that the bond-breaking process is the rate-limiting factor in the elimination. researchgate.netcedia.edu.ec This model of a cyclic transition state reasonably explains the observed clean, unimolecular kinetics and the nature of the products formed. usfq.edu.ec

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds that possess an α-hydrogen. libretexts.org Tautomers are constitutional isomers that readily interconvert, distinguished by the different locations of a proton and a double bond. libretexts.org In the case of an α-ketoester, the equilibrium exists between the standard keto form and the enol form, where a double bond is present between the two carbonyl carbons and a hydroxyl group is formed.

This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed mechanism: Involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate ion, which is subsequently protonated on the oxygen atom. libretexts.org

Catalytic Reaction Mechanisms

The catalytic transformation of α-ketoesters is a cornerstone of asymmetric synthesis, enabling the production of optically active α-hydroxy esters, which are valuable chiral building blocks.

The enantioselective hydrogenation of α-ketoesters, such as ethyl benzoylformate, over platinum-group metals is a well-established method for producing chiral alcohols. core.ac.uk This process typically involves modifying the surface of a heterogeneous catalyst with a chiral auxiliary. core.ac.ukresearchgate.net In the absence of a chiral modifier, the hydrogenation of the ketone group produces a racemic mixture of the corresponding (R)- and (S)-α-hydroxy esters. core.ac.uk

The mechanism relies on creating a chiral environment directly on the catalyst's surface. This is achieved through the strong adsorption of a chiral modifier, which then interacts with the substrate molecule. This interaction leads to a diastereomeric transition state, favoring the hydrogenation of one of the two prochiral faces of the keto group, thus resulting in an enantiomeric excess (ee) of one of the product enantiomers. core.ac.uk

Cinchona alkaloids are the most successful and widely studied class of chiral modifiers for the enantioselective hydrogenation of α-ketoesters over platinum catalysts. core.ac.ukresearchgate.net Alkaloids like cinchonidine and its diastereomer, cinchonine, induce high enantioselectivity in the hydrogenation of substrates like ethyl pyruvate and ethyl benzoylformate. researchgate.net

The prevailing mechanism involves a 1:1 interaction between the adsorbed cinchona alkaloid and the α-ketoester substrate. researchgate.net This interaction is believed to occur via hydrogen bonding between the quinuclidine nitrogen of the alkaloid and the carbonyl group of the ester. This specific interaction preferentially locks the substrate in an orientation that exposes one of its enantiofaces to the catalyst surface for hydrogenation. core.ac.uk

The choice of the cinchona alkaloid stereoisomer dictates the configuration of the resulting α-hydroxy ester. For instance, using cinchonidine typically yields the (R)-enantiomer of the alcohol, while cinchonine favors the formation of the (S)-enantiomer. core.ac.uk This predictable stereochemical outcome is a key feature of this catalytic system.

Effect of Cinchona Alkaloid Modifiers on Ethyl Benzoylformate Hydrogenation

| Chiral Modifier | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|

| Cinchonidine | (R)-Ethyl mandelate (B1228975) | High |

| Cinchonine | (S)-Ethyl mandelate | High |

| (No Modifier) | Racemic Ethyl mandelate | 0% |

Illustrative data based on established principles of cinchona-modified catalysis. core.ac.ukresearchgate.net

Enantioselective Hydrogenation Mechanisms

Mechanism of Diastereomeric Complex Formation on Catalytic Surfaces

Studies using scanning tunneling microscopy have investigated the interaction of Methyl Benzoylformate with (R)-1-(1-naphthyl)ethylamine ((R)-NEA) on a Pt(111) surface. These investigations reveal the formation of distinct 1:1 and 2:1 MBF/(R)-NEA complexes with specific geometries. The steric hindrance from the phenyl group of MBF influences the orientation of the complex compared to other substrates like methyl-3,3,3-trifluoropyruvate.

In these complexes, the ester-carbonyl of MBF preferentially interacts with the NH and aryl-CH bonds of the chiral modifier, while the keto-carbonyl interacts with an NH bond. This interaction orients the phenyl group away from the modifier. The formation of these well-defined diastereomeric complexes on the catalytic surface is believed to pre-organize the substrate, leading to a preferential attack of hydrogen from one face and thus inducing enantioselectivity in hydrogenation reactions.

Influence of Additives on Reaction Rate and Enantioselectivity

Additives can significantly impact the rate and enantioselectivity of catalytic reactions involving benzoylformate derivatives. In the context of the enantioselective hydrogenation of ethyl benzoylformate over a cinchonidine-modified Pt/Al2O3 catalyst, the choice of solvent as an additive plays a critical role. Research has shown that the enantiomeric excess (ee) of the product, (R)-ethyl mandelate, is highest in apolar aprotic solvents like ethyl acetate and decreases with an increase in the dielectric constant of the solvent. For instance, the highest ee of 72% was achieved in ethyl acetate, while it was close to 20% in ethanol (B145695). The initial hydrogenation rate also varies with the solvent, being highest in apolar solvents and lowest in tetrahydrofuran.

The effect of achiral amine additives has also been explored in enantioselective hydrogenation reactions. While not directly studying this compound, research on similar systems has shown that both cyclic and aliphatic secondary amines can enhance the enantiomeric excess and reaction rate. The presence of additives like quinoline and quinuclidine can further increase the reaction rate without negatively impacting the enantioselectivity.

Table 1: Effect of Solvents on the Enantioselective Hydrogenation of Ethyl Benzoylformate

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee) (%) | Initial Hydrogenation Rate (mmol dm⁻³ min⁻¹ g cat⁻¹) |

| Ethyl Acetate | 6.0 | 72 | High |

| Toluene (B28343) | 2.4 | - | 21 |

| Methyl Cyclohexane | 2.0 | - | 21 |

| Ethanol | 24.6 | ~20 | - |

| Tetrahydrofuran | 7.6 | - | 2 |

Data compiled from studies on the enantioselective hydrogenation of ethyl benzoylformate.

Asymmetric Aldol (B89426) Reactions Catalyzed by Organic Catalysts (e.g., L-Proline)

The first example of a direct asymmetric aldol reaction involving ethyl benzoylformate utilized an organic catalyst. This reaction represents a significant advancement in the stereoselective synthesis of complex molecules from benzoylformate derivatives.

The mechanism of L-proline-catalyzed aldol reactions is generally understood to proceed through an enamine intermediate. The proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine. This enamine then attacks the electrophilic carbonyl group of the acceptor molecule, in this case, a derivative of ethyl benzoylformate.

The stereoselectivity of the reaction is controlled by the chiral environment provided by the proline catalyst. The transition state of the C-C bond-forming step is highly organized, with the proline directing the enamine to attack one of the two prochiral faces of the benzoylformate's keto-carbonyl group. This facial selectivity is dictated by minimizing steric interactions between the substituents on the enamine and the acceptor. The carboxylic acid group of the proline is also believed to play a crucial role in activating the acceptor carbonyl group through hydrogen bonding, further enhancing stereocontrol. After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the proline catalyst.

The direct asymmetric aldol reaction of ethyl benzoylformate has been shown to proceed with high selectivity when dimethyl sulfoxide (DMSO) is used as the solvent, yielding the product with a diastereomer ratio greater than 20:1 and an optical purity of 96% ee. The use of the methyl ester of benzoylformic acid was found to further improve the yield and selectivity.

However, the scope of this reaction with respect to this compound specifically and other substituted benzoylformates has not been extensively explored. The electronic and steric effects of the 3-methyl group on the phenyl ring could influence the reactivity of the keto-carbonyl group and the stereochemical outcome of the reaction. Further research is needed to fully understand the scope and limitations of this methodology with a broader range of substituted benzoylformate derivatives and different ketone or aldehyde donors.

Table 2: Asymmetric Aldol Reaction of Ethyl Benzoylformate

| Solvent | Diastereomer Ratio | Enantiomeric Excess (ee) (%) |

| DMSO | >20:1 | 96 |

Data from the first reported direct asymmetric aldol reaction of ethyl benzoylformate using an organic catalyst.

Carbonyl-Ene Reactions

Ethyl benzoylformate has been recognized as a good acceptor in carbonyl-ene reactions. The carbonyl-ene reaction is a pericyclic reaction that involves the reaction of a compound containing a double bond with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile), in this case, the keto-carbonyl group of the benzoylformate.

The reaction proceeds through a six-membered, chair-like transition state where the allylic hydrogen is transferred to the carbonyl oxygen, and a new C-C bond is formed between the ene and the carbonyl carbon. The high reactivity of the keto-carbonyl group in ethyl benzoylformate makes it a suitable enophile for this transformation. However, specific examples and detailed mechanistic studies of carbonyl-ene reactions involving this compound are not extensively documented in the literature. The development of catalytic asymmetric versions of this reaction for benzoylformate derivatives remains an area with potential for further investigation.

Other Catalytic Transformations

Beyond the reactions discussed above, benzoylformate esters can participate in other catalytic transformations, primarily focusing on the reduction of the keto group.

Catalytic Reduction: The enantioselective reduction of the keto group in benzoylformates is a well-studied transformation to produce optically active mandelic acid derivatives, which are important chiral building blocks in the pharmaceutical industry. While specific studies on this compound are scarce, research on the closely related Methyl Benzoylformate (MBF) demonstrates various effective catalytic systems.

For instance, the enantioselective hydrogenation of MBF has been achieved with high enantiomeric excess (up to 90%) using peptide-based NADH models activated by Mg²⁺ ions. Biocatalytic reductions using yeast, such as Saccharomyces cerevisiae, have also been shown to be highly effective, producing (R)-(-)-mandelic acid methyl ester with excellent conversion and enantiomeric excess (99.4% and 99.9%, respectively). These methods highlight the potential for similar catalytic reductions of this compound to yield the corresponding chiral hydroxy ester.

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution on this compound is the ester carbonyl carbon. This reaction follows the general nucleophilic acyl substitution mechanism, which is a characteristic reaction of carboxylic acid derivatives such as esters. pearson.commasterorganicchemistry.comlibretexts.org The process is typically a two-step addition-elimination mechanism. libretexts.org

First, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, where the carbonyl carbon changes from sp² to sp³ hybridization. libretexts.org In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which in this case is the ethoxide ion (CH₃CH₂O⁻). pearson.com

Saponification: Reaction with a strong base like sodium hydroxide (NaOH) in water will hydrolyze the ester to form sodium 3-methylbenzoylformate and ethanol. Acidification of the product would then yield 3-methylbenzoylformic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. For example, reacting this compound with methanol (B129727) would yield Mthis compound.

Aminolysis: Reaction with ammonia or a primary/secondary amine would yield the corresponding amide, 3-methylbenzoylformamide.

The reactivity of the ester is influenced by the 3-methylbenzoyl group. The electron-withdrawing nature of the adjacent benzoyl group increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl ester.

| Reaction Type | Nucleophile | Product | Catalyst/Conditions |

|---|---|---|---|

| Saponification (Hydrolysis) | Hydroxide (OH⁻) | 3-methylbenzoylformate salt | Aqueous base (e.g., NaOH), heat |

| Transesterification | Alkoxide (e.g., CH₃O⁻) | Mthis compound | Acid or base catalyst (e.g., H₂SO₄ or NaOCH₃) |

| Aminolysis | Amine (e.g., RNH₂) | N-alkyl-3-methylbenzoylformamide | Heat |

Oxidation and Reduction Reactions

The two carbonyl groups in this compound provide sites for both oxidation and reduction reactions.

Reduction: The α-keto group is susceptible to reduction by various reducing agents. A common transformation is the reduction of the ketone to a secondary alcohol, yielding Ethyl 3-methylmandelate. This can be achieved using hydride reagents such as sodium borohydride (NaBH₄) or through catalytic hydrogenation. Studies have demonstrated the asymmetric reduction of the similar compound ethyl benzoylformate to ethyl mandelate using NADH analogues, highlighting the potential for stereoselective transformations. rsc.org This reaction is significant as it introduces a chiral center into the molecule.

Oxidation: While the aromatic ring is generally stable to oxidation except under harsh conditions, the ester group can undergo oxidative cleavage. For instance, certain enzymatic systems like cytochrome P-450 have been shown to catalyze the oxidative cleavage of carboxylic acid esters. nih.gov More relevant to its photochemical applications, benzoylformate esters can act as photosensitizers to oxidize other molecules, such as alcohols. acs.orgacs.org In the absence of an external substrate to oxidize, the molecule itself could be susceptible to photo-oxidative degradation under prolonged UV irradiation in the presence of oxygen.

Free Radical Reactions and Photoinitiation Mechanisms

This compound and related benzoylformate esters are highly efficient photoinitiators. qinmuchem.cominnospk.com A photoinitiator is a compound that, upon absorption of light energy (typically UV), generates reactive species—in this case, free radicals—that can initiate polymerization. acs.org These compounds belong to the class of Norrish Type I photoinitiators. acs.orgresearchgate.net

The key event is the absorption of a photon, which promotes the molecule to an excited electronic state. From this excited state, it undergoes a unimolecular bond cleavage to produce two radical intermediates. acs.org This α-cleavage is the primary photochemical process.

The Norrish Type I reaction is the photochemical homolytic cleavage of the carbon-carbon bond alpha to a carbonyl group. wikipedia.orgdrugfuture.comyoutube.com For this compound, the bond between the two carbonyl carbons is the weakest and most susceptible to this cleavage.

Upon irradiation with UV light, the molecule is excited from its ground state (S₀) to an excited singlet state (S₁), which can then convert to a more stable triplet state (T₁) via intersystem crossing. From either the singlet or triplet excited state, the molecule undergoes α-cleavage. wikipedia.org This process breaks the C-C sigma bond between the benzoyl group and the ester group, generating two primary radicals: a 3-methylbenzoyl radical and an ethoxycarbonyl radical.

The 3-methylbenzoyl radical is a key species for initiating polymerization. It can subsequently undergo decarbonylation (loss of a carbon monoxide molecule) to form a 3-methylphenyl (m-tolyl) radical. nih.gov Both the benzoyl and phenyl radicals are highly reactive and can add to the double bonds of monomer units (e.g., acrylates), thereby starting the polymerization chain reaction.

| Radical Species | Chemical Formula | Formation Pathway | Subsequent Reactions |

|---|---|---|---|

| 3-methylbenzoyl radical | CH₃-C₆H₄-C(=O)• | Primary α-cleavage | Initiates polymerization, decarbonylation |

| Ethoxycarbonyl radical | •C(=O)OC₂H₅ | Primary α-cleavage | Initiates polymerization, recombination |

| 3-methylphenyl radical | CH₃-C₆H₄• | Decarbonylation of 3-methylbenzoyl radical | Initiates polymerization |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and study species with unpaired electrons, such as free radicals. unibo.it It provides detailed information about the electronic structure and environment of the radical center. unibo.it

The 3-methylbenzoyl radical generated from this compound would be expected to have a very similar electronic structure. The unpaired electron would be localized on the carbonyl carbon in a σ-orbital within the plane of the aromatic ring. The presence of the methyl group at the 3-position would cause minor perturbations to the electron distribution and would introduce additional, smaller hyperfine splittings in the ESR spectrum due to coupling with the methyl protons, but the fundamental character of the benzoyl radical would remain unchanged. Such ESR studies are crucial for confirming the identity and structure of the initiating radicals in photopolymerization processes. researchgate.net

Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For Ethyl 3-methylbenzoylformate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons on the benzene (B151609) ring. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The methyl group on the benzoyl ring would appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl and methyl groups. The chemical shifts of these peaks provide information about the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 125 - 135 |

| Ethyl -CH₂- | ~4.4 | ~62 |

| Ethyl -CH₃ | ~1.4 | ~14 |

| Ring -CH₃ | ~2.4 | ~21 |

| C=O (keto) | - | ~185 |

| C=O (ester) | - | ~164 |

| Aromatic C (substituted) | - | 130 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups. One band, typically in the range of 1735-1750 cm⁻¹, would be indicative of the ester carbonyl group. Another strong band, expected around 1680-1700 cm⁻¹, would correspond to the keto-carbonyl group. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the ester group would also produce a characteristic signal.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (ester) | Stretching | 1735 - 1750 | 1735 - 1750 |

| C=O (keto) | Stretching | 1680 - 1700 | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 | 2850 - 2980 |

| C-O (ester) | Stretching | 1100 - 1300 | Present, often weaker |

| Aromatic C=C | Stretching | 1450 - 1600 | Present, often stronger |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₀O₃), the molecular weight is approximately 178.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation of this compound would likely proceed through several characteristic pathways. Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 133, corresponding to the 3-methylbenzoyl cation. Another common fragmentation would be the loss of the ethyl group (-CH₂CH₃), leading to a fragment at m/z 149. Further fragmentation of the 3-methylbenzoyl cation could lead to the loss of carbon monoxide (CO), producing a fragment at m/z 105.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 178 | [C₁₀H₁₀O₃]⁺ (Molecular Ion) | - |

| 149 | [C₈H₅O₃]⁺ | -CH₂CH₃ |

| 133 | [C₈H₇O]⁺ | -OCH₂CH₃ |

| 105 | [C₇H₇]⁺ | -CO from m/z 133 |

| 77 | [C₆H₅]⁺ | -CO from m/z 105 |

Rotational Spectroscopy for Conformational Analysis and Internal Dynamics

Rotational spectroscopy, particularly using techniques like Fourier-transform microwave (FTMW) spectroscopy, provides highly precise information about the geometry and conformational preferences of molecules in the gas phase. While direct rotational spectroscopy studies on this compound were not found, research on the closely related methyl benzoylformate has been conducted. dntb.gov.uaresearchgate.net

These studies reveal that such molecules can exist in different conformations due to rotation around single bonds, such as the C-C bond between the carbonyl groups and the C-O bond of the ester. For methyl benzoylformate, a planar conformer where the ester group is in a Z orientation was identified as the minimum energy structure. researchgate.net It is expected that this compound would exhibit similar conformational behavior, with the planarity of the benzoylformate core being a key feature. The presence of the ethyl group introduces additional conformational possibilities. Rotational spectroscopy could also be used to determine the barriers to internal rotation of the methyl groups.

Advanced Spectroscopic Techniques and Their Application to this compound Research

Modern research often employs advanced and hyphenated spectroscopic techniques to gain deeper insights into molecular structure and reactivity. For instance, in situ spectroscopic methods like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used to study the behavior of molecules at interfaces, which is crucial for understanding catalytic processes. acs.orgrsc.org Studies on related ketoesters have utilized such techniques to investigate their interactions with catalyst surfaces during hydrogenation reactions. acs.org

Furthermore, techniques like two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all the proton and carbon signals of this compound and confirming its connectivity. While not found in the provided search results for this specific compound, these methods are standard in modern structural elucidation.

The use of coupled techniques, such as gas chromatography-mass spectrometry (GC-MS), would allow for the separation of this compound from a mixture and its simultaneous identification based on its mass spectrum. gcms.cz

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Future computational chemistry research may address the properties of Ethyl 3-methylbenzoylformate, at which point a detailed article as requested could be generated. At present, however, the specific data required to populate these sections are not available.

Studies of Dynamic Processes Involving this compound

Molecular dynamics (MD) simulations are a important computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. researchgate.netnih.gov Such studies can reveal how the molecule explores different shapes and how these dynamic changes influence its properties and reactivity.

While specific molecular dynamics studies on this compound are not readily found, research on similar small organic esters, such as ethyl butyrate, highlights the complexity of their conformational landscapes. nih.gov These studies show that even seemingly simple molecules can exhibit multiple stable conformers due to rotations around single bonds. For this compound, key dynamic processes would include the rotation around the C-C bond connecting the benzoyl and formate (B1220265) groups, the C-O bond of the ester, and the bond connecting the methyl group to the phenyl ring.

| Dynamic Process | Description | Expected Impact on Properties |

|---|---|---|

| Rotation around the benzoyl-formate C-C bond | Changes the relative orientation of the phenyl ring and the ester group. | Affects the molecule's dipole moment and steric accessibility of the carbonyl groups. |

| Rotation around the ester C-O bond | Alters the conformation of the ethyl group. | Influences solubility and interactions with solvents or other molecules. |

| Methyl group rotation | Rotation of the methyl group on the phenyl ring. | Minor impact on overall shape but can influence crystal packing. |

Computational Approaches to Chiral Induction and Enantioselectivity

The benzoylformate moiety is a common substrate in asymmetric synthesis, particularly in reactions like asymmetric hydrogenation to produce chiral mandelate (B1228975) derivatives. Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcome of such reactions. jst.go.jp

For a prochiral molecule like this compound, the two faces of the ketone carbonyl group are enantiotopic. In the presence of a chiral catalyst, one face will be preferentially attacked, leading to an excess of one enantiomer of the corresponding alcohol product. Computational methods can model the transition states of these reactions to explain the origin of enantioselectivity.

DFT calculations are often used to model the interaction between the substrate (this compound), the chiral catalyst, and the reacting species (e.g., a hydride source). By comparing the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. This approach has been successfully applied to understand the stereoselectivity of reactions involving similar α-keto esters. nih.gov

Key factors influencing chiral induction that can be analyzed computationally include:

Steric Interactions: The non-covalent interactions between the substrate and the chiral ligand of the catalyst that favor one orientation over another.

Electronic Effects: The electronic complementarity between the substrate and the catalyst.

Conformational Flexibility: The relative energies of different conformations of the substrate-catalyst complex.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry is an invaluable tool in the rational design of new molecules with desired properties, a process often referred to as in silico design. nih.gov Starting from a lead compound like this compound, computational methods can be used to predict how structural modifications will affect its chemical and biological properties. This allows for the prioritization of synthetic targets, saving time and resources. nih.gov

For instance, if the goal is to design a derivative of this compound with enhanced biological activity, a scaffold-based drug design approach can be employed. biosolveit.de In this approach, the core benzoylformate scaffold is retained, while various substituents are computationally added to different positions on the phenyl ring or the ethyl group.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed derivatives with their predicted activity. Molecular docking simulations can also be used to predict the binding affinity of the designed compounds to a specific biological target, such as an enzyme active site. researchgate.netnih.gov

| Target Property | Computational Method | Example of a Designed Derivative | Predicted Outcome |

|---|---|---|---|

| Increased Biological Activity | Molecular Docking, QSAR | Introduction of a hydroxyl group on the phenyl ring. | Enhanced binding to a target protein through hydrogen bonding. |

| Modified Electronic Properties | DFT Calculations | Substitution with an electron-withdrawing group (e.g., -NO2). | Increased electrophilicity of the carbonyl carbons. |

| Improved Solubility | Calculation of Solvation Free Energy | Addition of a polar functional group (e.g., -COOH). | Increased water solubility. |

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

Ethyl 3-methylbenzoylformate functions as a key building block in the assembly of more complex molecular frameworks. The α-keto ester moiety is a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Grignard reactions, and Wittig reactions. These transformations allow for the strategic addition of various substituents, enabling the construction of intricate carbocyclic and heterocyclic systems that are central to many areas of chemical research.

Precursors for Optically Active Compounds

A significant application of this compound is in the field of asymmetric synthesis, where it serves as a prochiral substrate for the generation of stereogenic centers. The creation of optically active compounds is critical in pharmacology and materials science, where a specific enantiomer often dictates biological activity or material properties.

Chiral α-hydroxy esters are valuable synthetic intermediates, and derivatives of mandelic acid are particularly important in pharmaceuticals. The asymmetric reduction of the ketone in benzoylformate esters is a direct route to these compounds. Biocatalytic methods, often employing yeast, have proven highly effective for this transformation on analogous substrates like methyl benzoylformate. researchgate.netsemanticscholar.org These processes can achieve high conversion rates and excellent enantiomeric purity. researchgate.netsemanticscholar.org The reduction of this compound would yield the corresponding ethyl 2-hydroxy-2-(m-tolyl)acetate, a substituted mandelic acid derivative.

Table 1: Representative Asymmetric Biotransformation of a Benzoylformate Substrate

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Methyl Benzoylformate | Saccharomyces cerevisiae | (R)-(-)-Mandelic acid methyl ester | 99.4 | 99.9 |

Data based on findings for a closely related substrate, demonstrating the potential of this synthetic route. researchgate.netsemanticscholar.org

The synthesis of optically active tertiary alcohols is a formidable challenge in organic chemistry. nih.gov this compound provides a valuable starting point for their construction. The direct asymmetric aldol reaction between a ketone (acting as a nucleophile) and an α-keto ester like ethyl benzoylformate can create a quaternary carbon center with high stereocontrol. sumitomo-chem.co.jp For instance, the L-proline catalyzed reaction between cyclohexanone (B45756) and ethyl benzoylformate, a close structural analog, yields the corresponding aldol adduct with excellent diastereoselectivity (>20:1) and enantioselectivity (96% ee). sumitomo-chem.co.jp This methodology is directly applicable to this compound for the synthesis of complex chiral tertiary alcohols. sumitomo-chem.co.jporganic-chemistry.orgnih.gov

Table 2: L-Proline Catalyzed Asymmetric Aldol Reaction with Ethyl Benzoylformate

| Nucleophile | Solvent | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | DMSO | >20:1 | 96 | Good |

This reaction serves as a model for the asymmetric construction of tertiary alcohols using α-keto esters. sumitomo-chem.co.jp

Building Blocks for Pharmaceutical Intermediates

The structural motifs accessible from this compound are present in numerous active pharmaceutical ingredients (APIs). Its role as a versatile intermediate makes it a compound of interest in the synthesis of various drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). asischem.com

This compound is a logical precursor for certain NSAIDs due to its core chemical structure.

Ketoprofen : The relationship is most direct with Ketoprofen, which has the chemical name 2-(3-benzoylphenyl)propionic acid. The "3-benzoyl" fragment is inherent in the structure of this compound. Synthetic routes to Ketoprofen often start from 3-methylbenzophenone, a compound that can be derived from or lead to intermediates similar to this compound. chemicalbook.comresearchgate.net A plausible synthetic pathway could involve the manipulation of the α-keto ester group of this compound to introduce the propionic acid side chain.

Ibuprofen and Naproxen : While not a direct precursor in the most common industrial syntheses, the chemical principles involved in its reactions are relevant. nih.govmdpi.com Established routes, such as the Boots synthesis of Ibuprofen, involve the transformation of a para-substituted acetophenone. sciencesnail.comresearchgate.net The reactivity of the benzoyl moiety in this compound is analogous to the carbonyl groups manipulated in the synthesis of these widely used drugs. nih.govijprajournal.com

While this compound is a versatile building block, its specific application as a direct intermediate in the synthesis of peripheral vasodilator inhibitors is not prominently documented in a review of the available scientific literature.

Intermediates for Urological Drugs (e.g., (S)-Oxybutynin)

While direct synthetic routes employing this compound for urological drugs are not extensively documented, the synthesis of the closely related drug (S)-Oxybutynin highlights the utility of benzoylformate esters in creating crucial chiral intermediates. Oxybutynin (B1027) is an anticholinergic medication used to treat overactive bladder. mdpi.compatsnap.com The (S)-enantiomer is of particular interest as it may offer therapeutic benefits with fewer side effects.

The synthesis of (S)-Oxybutynin often involves the preparation of a key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPGA). mdpi.comresearchgate.net Research has demonstrated a practical synthetic route to (S)-CHPGA through a direct asymmetric aldol reaction between cyclohexanone and ethyl benzoylformate (ethyl phenylglyoxylate), catalyzed by L-proline. sumitomo-chem.co.jp This reaction constructs the required tetrasubstituted chiral carbon center with high diastereoselectivity and enantioselectivity. sumitomo-chem.co.jp

The general synthesis of oxybutynin proceeds through a convergent pathway involving an esterification or transesterification reaction between a 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester (like the one derived from ethyl benzoylformate) and 4-diethylamino-2-butyn-1-ol. mdpi.comresearchgate.netgoogle.com The use of an asymmetric synthesis to create the chiral acid intermediate is a key step in producing the enantiomerically pure (S)-Oxybutynin. researchgate.net Given its structural similarity, this compound is a plausible starting material for synthesizing analogues of oxybutynin.

Intermediates for Herbicides (e.g., Benzimidazolinone, Metamitron)

Benzoylformate esters are established precursors in the agrochemical industry. Although specific examples using the 3-methyl derivative are scarce, related compounds are integral to the production of several herbicides.

Benzimidazolinone: Methyl benzoylformate is cited as a crucial intermediate in the synthesis of Benzimidazolinone herbicides. chemicalbook.com These compounds are used selectively in agriculture to manage the growth of undesirable weeds. chemicalbook.com The versatile structure of the benzoylformate moiety serves as a foundational block for building the more complex heterocyclic structure of the final herbicide.

Metamitron: The synthesis of Metamitron, a triazinone herbicide used for weed control in crops like sugar beets, often starts from ethyl benzoylformate or methyl benzoylformate. anshulchemicals.com The process typically involves condensation of the benzoylformate ester with an appropriate hydrazine (B178648) derivative, followed by cyclization to form the triazinone ring system.

Derivatives with Specific Functional Groups

The chemical structure of this compound allows for the creation of numerous derivatives through reactions targeting its primary functional groups: the ester, the α-keto group, and the aromatic ring.

The ester group can be modified through several classic reactions:

Hydrolysis: Treatment with acid or base will hydrolyze the ester to the corresponding carboxylic acid, 3-methylbenzoylformic acid.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the ethyl group for another alkyl or aryl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide derivative. acgpubs.org

The α-keto group is also a site for various transformations:

Reduction: The ketone can be reduced to a secondary alcohol, forming an ethyl mandelate (B1228975) derivative. Asymmetric reduction can yield chiral α-hydroxy esters, which are valuable synthetic intermediates. rsc.org

Addition Reactions: Grignard reagents or other organometallics can add to the carbonyl carbon to create tertiary alcohols.

The aromatic ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing methyl and benzoylformate groups. These derivatizations allow for the introduction of a wide array of functional groups, making this compound a versatile starting point for a diverse range of chemical structures. chemicalbook.comlibretexts.org

Below is an interactive table summarizing potential derivatives based on the reactivity of this compound's functional groups.

| Functional Group | Reaction Type | Resulting Derivative Class |

| Ethyl Ester | Hydrolysis | Carboxylic Acid |

| Ethyl Ester | Transesterification | New Ester |

| Ethyl Ester | Amidation | Amide |

| α-Ketone | Reduction | α-Hydroxy Ester |

| α-Ketone | Grignard Addition | α-Hydroxy-α-alkyl/aryl Ester |

| Aromatic Ring | Electrophilic Substitution | Substituted Aromatic Ring |

Role in Green Chemistry Synthesis (e.g., minimizing byproducts)

This compound and related compounds are relevant to the principles of green chemistry, particularly in the context of maximizing atom economy and minimizing byproducts. jddhs.com

Furthermore, the development of eco-friendly synthesis methods for benzoylformate esters themselves contributes to greener manufacturing processes. For instance, the synthesis of methyl benzoylformate from styrene (B11656) using hydrogen peroxide as a 'green oxidant'—which produces only water as a byproduct—represents a more sustainable alternative to traditional oxidation methods that use less environmentally benign reagents. asianpubs.org The goal of such methods is to design less hazardous chemical syntheses that are safer for both workers and the environment. researchgate.net

Biological Profile of this compound: A Review of Current Research

This compound is an organic chemical compound. Despite its availability for research and industrial purposes, a comprehensive review of publicly accessible scientific literature and biomedical databases indicates a significant lack of specific research into its biological activities and implications for biomedical science. The following sections detail the current status of research concerning this specific molecule, adhering to a structured outline of its potential biological and biomedical significance.

Biological Activity and Biomedical Research Implications

Based on available scientific literature, there is a notable absence of direct research on the biological activity and biomedical implications of Ethyl 3-methylbenzoylformate. The subsequent sections reflect this lack of specific data for the compound.

A thorough search of scientific databases reveals no specific studies investigating the role of this compound in enzyme mechanisms or metabolic pathways. While the broader class of benzoylformates has been generally mentioned as inhibitors of certain enzymes, this has not been specifically demonstrated for this compound.

There are no specific studies in the reviewed scientific literature that investigate or demonstrate the inhibition of glycolate (B3277807) oxidase by this compound. A patent related to the synthesis of a similar compound, methyl benzoylformate, makes a general claim that benzoylformates can act as inhibitors of glycolate oxidase, an enzyme involved in the metabolic conversion of glycolate. google.com However, this has not been experimentally verified for this compound.

No biochemical studies have been found that identify this compound as a substrate or an inhibitor for any specific enzyme.

The scientific literature lacks any studies pertaining to the potential therapeutic properties of this compound.

There is no available data from in vitro or in vivo studies to evaluate the biological effects of this compound.

While a patent for a related compound suggests that the benzoylformate structure can be a component of some natural compounds involved in metabolism, there is no specific research identifying this compound in biological metabolism or as a skeleton in any known natural compounds. google.com

No studies were found that investigated the impact of this compound on glucose homeostasis or any related metabolic parameters.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methods

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of α-keto esters like Ethyl 3-methylbenzoylformate. scilit.com Traditional synthesis routes often involve multiple steps, hazardous reagents, and significant environmental costs. mdpi.com Future research will likely focus on developing single-step, atom-economical processes that minimize waste and energy consumption.

Key emerging trends include:

Biomass Conversion: Utilizing renewable feedstocks, such as biomass-derived α-hydroxy acids, presents a sustainable pathway. mdpi.com Catalytic oxidation or dehydrogenation of these precursors aligns with green chemistry principles and offers potential for scalable industrial applications. mdpi.comscilit.com

Electrochemical Synthesis: This approach is gaining traction as a sustainable and safe alternative. Anodic oxidation of precursor molecules in suitable solvents can directly yield α-keto acid esters, simplifying the process and reducing environmental impact. mdpi.com

Flow Chemistry: The development of continuous-flow systems and modular reactors is anticipated. These systems can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes. mdpi.com

Novel Catalysts: A move away from strong, corrosive acids like sulfuric acid towards recyclable solid acid catalysts is a significant trend. mdpi.com This not only mitigates environmental hazards and equipment corrosion but also simplifies product purification.

| Synthesis Approach | Potential Advantages | Research Focus |

| Biomass Valorization | Uses renewable feedstocks, reduces carbon footprint. | Development of efficient catalysts for converting bio-based precursors. |

| Electrosynthesis | High atom economy, mild reaction conditions, operational simplicity. | Improving system stability and reaction cleanliness. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design of modular reactors and integration into industrial processes. |

| Solid Acid Catalysis | Catalyst recyclability, reduced pollution and corrosion. | Synthesis of highly active and stable solid acid catalysts. |

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The reduction of the α-keto group in compounds like this compound can generate a chiral center, leading to the formation of optically active α-hydroxy esters. These chiral molecules are valuable building blocks in the pharmaceutical industry. Consequently, a major area of future research will be the development of catalytic systems that can achieve high stereoselectivity in these transformations.

Emerging trends in this area involve:

Asymmetric Hydrogenation: Research into highly efficient chiral catalysts, such as iridium and ruthenium complexes with specialized ligands (e.g., SpiroPAP), is ongoing. acs.org These systems aim to achieve exceptional enantioselectivities under mild conditions, making the process more industrially viable. acs.org

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, like scandium(III) N,N′-dioxide complexes, has shown promise in catalyzing asymmetric reactions of related keto esters. organic-chemistry.orgacs.org Future work will likely explore the application of these and other novel Lewis acids to achieve high chemo-, regio-, and enantioselectivity. organic-chemistry.org

Organocatalysis: The development of metal-free catalytic systems is a growing field. Chiral Brønsted acids and other organocatalysts are being investigated for their ability to promote highly stereoselective reactions, offering a more sustainable alternative to metal-based catalysts. acs.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced modeling techniques can provide deep insights into its reactivity and guide the development of new applications and synthetic methods.

Future research directions in this domain include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the detailed mechanisms of synthetic and catalytic reactions. acs.orgorientjchem.org This understanding can help in optimizing reaction conditions and designing more efficient catalysts.

Reactivity Prediction: Computational models can predict the reactivity of different sites within the molecule. mdpi.comresearchgate.net For instance, methods based on DFT can be used to assess the electrophilicity and nucleophilicity of various atoms, predicting how the molecule will interact with other reagents. nih.gov This is crucial for designing new synthetic routes and understanding potential biological interactions.

Predicting Site Selectivity: Machine learning and neural network models are being developed to predict the site selectivity of C-H functionalization reactions on aromatic rings. rsc.org Such models could be trained to predict how catalysts will interact with the 3-methylphenyl group of this compound, facilitating the design of novel derivatives. news-medical.net

| Computational Technique | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidating reaction pathways; calculating reaction barriers. | Optimization of synthetic methods; design of novel catalysts. |

| Molecular Dynamics (MD) | Simulating interactions with biological targets (e.g., enzymes). | Prediction of potential biological activities and therapeutic targets. |

| Machine Learning Models | Predicting regioselectivity in C-H functionalization reactions. | Guiding the synthesis of new derivatives with desired properties. |

Discovery of New Biological Activities and Therapeutic Applications

The structural motif of α-keto esters is present in many biologically important molecules, and their derivatives are often explored as potential therapeutic agents. nih.govacs.org While the specific biological profile of this compound is not well-documented, future research is expected to involve comprehensive screening to uncover any potential bioactivities.

Promising areas for exploration are:

Antimicrobial Activity: Derivatives of related esters and benzoyl compounds have shown antibacterial and antifungal properties. nih.govresearchgate.net Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could reveal new antimicrobial leads.

Anticancer Activity: Benzofuran derivatives, which can be synthesized from precursors related to benzoylformates, have demonstrated significant antiproliferative activity against various cancer cell lines. mdpi.comnih.govnih.gov Investigating the cytotoxicity of this compound derivatives against cancer cells is a logical next step.

Enzyme Inhibition: α-Keto esters can act as inhibitors of various enzymes. Future studies could explore the inhibitory potential of this compound against specific enzyme targets relevant to diseases like diabetes or inflammation. nih.gov

Drug Intermediates: As versatile chemical synthons, α-keto esters are valuable intermediates in the synthesis of more complex pharmaceutical compounds. mdpi.comsciencedaily.com Research will continue to leverage this reactivity to build novel drug candidates. nih.gov

Integration with Materials Science for Novel Applications

The unique photochemical properties of benzoylformate derivatives have opened doors for their use in materials science, particularly in the field of photopolymerization. sinocurechem.com This is an area where this compound could find significant applications.

Emerging trends include:

Photoinitiators for UV Curing: Methyl benzoylformate is a known photoinitiator, used in UV-curable coatings, inks, adhesives, and sealants. sinocurechem.commdpi.com Future research will likely investigate the efficacy of this compound and its derivatives as photoinitiators, potentially offering advantages in curing speed or depth. acs.orgdntb.gov.ua

3D Printing and Additive Manufacturing: Photopolymer resins used in technologies like stereolithography (SLA) rely on efficient photoinitiators. sinocurechem.com The development of novel benzoylformate derivatives is crucial for advancing 3D printing, and this compound could be a candidate for such applications. researchgate.net

Keto-Functionalized Polymers: Polymers containing keto-ester side chains can serve as versatile scaffolds for creating functional materials. nih.govresearchgate.net These reactive polymers can be modified post-polymerization to attach various molecules, leading to applications in biomedicine and nanotechnology. google.com The synthesis of polymers incorporating an this compound moiety could be a promising research direction.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methylbenzoylformate, and how can purity be optimized?

this compound is typically synthesized via esterification of 3-methylbenzoylformic acid with ethanol under acidic catalysis. Methodological optimization includes refluxing with concentrated sulfuric acid (0.5–1.0 mol%) at 80–100°C for 6–12 hours. Purification involves fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) and recrystallization using ethanol/water mixtures. Purity ≥98% can be confirmed via GC-MS or HPLC with UV detection at 254 nm . For reproducibility, ensure stoichiometric ratios (1:1.2 molar ratio of acid to ethanol) and inert gas atmospheres to minimize oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks for the ester carbonyl (δ 8.1–8.3 ppm), aromatic protons (δ 7.2–7.8 ppm), and ethyl group (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.4 ppm for CH₂). Assign spin-spin coupling (e.g., aromatic protons’ splitting patterns) to confirm substitution patterns .

- FT-IR : Strong C=O stretch at ~1740 cm⁻¹ (ester), aromatic C-H stretches at 3000–3100 cm⁻¹, and C-O-C asymmetric stretch at 1200–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 206 (C₁₁H₁₂O₃) with fragmentation peaks at m/z 178 (loss of CO) and m/z 105 (benzoyl fragment) .

Q. How should this compound be stored to maintain stability?

Store in amber glass vials under nitrogen or argon at –20°C to prevent hydrolysis and photodegradation. Conduct accelerated stability studies at 40°C/75% relative humidity for 4–6 weeks to assess degradation kinetics. Monitor via HPLC for degradation products like 3-methylbenzoylformic acid .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic hydrogenation of this compound to chiral alcohols?

Asymmetric hydrogenation using Ru-BINAP catalysts (e.g., (S)-BINAP/RuCl₂) achieves enantiomeric excess (ee) >90%. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting hydride transfer. Isotopic labeling (D₂ or ¹³C) and DFT calculations can map transition states and steric effects of the 3-methyl substituent .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved in structural elucidation?

Contradictions may arise from impurities, dynamic effects (e.g., rotamers), or incorrect assignment. Mitigation strategies:

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitutions?